6-Methyl-5-hepten-2-one can be sourced from several natural and synthetic pathways. It is a volatile compound found in several plants, including citronella, lemongrass, and palmarosa, contributing to their characteristic aromas. In terms of classification, it falls under the category of unsaturated ketones, specifically aliphatic ketones with a double bond in the carbon chain.
There are multiple synthetic routes for producing 6-Methyl-5-hepten-2-one:
The molecular structure of 6-Methyl-5-hepten-2-one consists of a seven-carbon chain with a methyl group at the sixth position and a ketone functional group at the second position.
Key structural data:
6-Methyl-5-hepten-2-one can participate in various chemical reactions typical for unsaturated ketones:
These reactions are essential for synthesizing more complex organic molecules in pharmaceutical and chemical industries .
The mechanism of action for 6-Methyl-5-hepten-2-one largely depends on its application. In biological contexts, it acts as a metabolite produced by yeast during fermentation processes, possibly playing roles in stress response or signaling pathways among yeast cells. Its role as an attractant for certain mosquito species suggests it may influence ecological interactions by attracting pollinators or repelling herbivores due to its volatile nature.
6-Methyl-5-hepten-2-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both industrial and environmental contexts.
6-Methyl-5-hepten-2-one has diverse applications:
6-Methyl-5-hepten-2-one (MHO) is a sesquiterpene oxidation product that initiates programmed cell death (PCD) in fruit tissues during postharvest storage. In Pyrus bretschneideri cv. ‘Dangshansuli’, MHO accumulation during chilling stress (120–180 days at 0.5°C) triggers characteristic PCD morphological alterations. These include plasmolysis (retraction of the plasma membrane from the cell wall), cytosolic and nuclear condensation (chromatin compaction), vacuolar collapse, tonoplast disruption, subcellular organelle swelling, and DNA fragmentation (detected via TUNEL assays). These symptoms intensify with exogenous MHO fumigation but are suppressed by the antioxidant diphenylamine (DPA), confirming MHO’s causal role in scald-associated PCD [1].
Table 1: MHO-Induced PCD Morphological Markers in Pear Fruit
Cellular Alteration | Control Fruit | MHO-Fumigated Fruit | DPA-Treated Fruit |
---|---|---|---|
Plasmolysis | Moderate | Severe | Mild |
DNA Fragmentation | 20–40% of cells | 70–90% of cells | 10–30% of cells |
Vacuolar Collapse | Partial | Complete | Absent |
Tonoplast Integrity | Partially intact | Fully disrupted | Intact |
Subcellular Organelle Swelling | Moderate | Extreme | Minimal |
Transcriptomic analyses identified 24 PCD-related genes upregulated during scald development. Key regulators include:
MHO and ROS exhibit a feedforward loop that amplifies oxidative damage. In pear fruit, chilling stress impairs mitochondrial electron transport, elevating superoxide anion (O₂·¯) and hydrogen peroxide (H₂O₂). These ROS oxidize α-farnesene to MHO, which further stimulates ROS production. Key biochemical shifts include:
MHO fumigation accelerates this cycle, causing earlier ROS peaks (60 vs. 120 days in controls). Conversely, DPA blocks α-farnesene oxidation, reducing ROS and MDA accumulation by 60–80% [1] [8].
Fig. 1: Temporal Relationship Between MHO and ROS During Cold Storage
Days in Storage | 0 | 60 | 120 | 180 -------------------|-------|--------|---------|-------- MHO (μL·kg⁻¹·h⁻¹) | 0 | 0 | 6.08* | 24.67 H₂O₂ (μmol·g⁻¹ FW)| 9.47 | 15.2 | 28.74 | 34.74 Scald Incidence | 0% | 0% | 6.94% | 24.67% *MHO detected only in fumigated fruit at day 60
MHO’s role in PCD activation varies between apple (Malus domestica) and pear (Pyrus spp.):
Pear (Pyrus bretschneideri)
Apple (Malus domestica cultivars ‘Granny Smith’, ‘White Winter Pearmain’)
Table 2: Species-Specific PCD Markers in Rosaceae Fruit
Parameter | Pear | Apple |
---|---|---|
Key PCD Genes | PbrWRKY2/34/39, PbrGnai1 | MdLSD1, MdDAD1, MdDND1 |
Ethylene Sensitivity | Moderate | High |
Primary Biomarker | MHO in peel tissue | 6MHol in storage headspace |
PCD Onset | 120 days at 0.5°C | 60–90 days at 5°C |
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